REACTION_SMILES
|
[C:1]([NH2:2])(=[O:3])[CH:4]1[N:5]([C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[CH2:6][CH2:7][CH2:8]1.[CH2:38]1[O:39][CH2:40][CH2:41][CH2:42]1.[CH3:16][O:17][c:18]1[cH:19][cH:20][c:21]([P:22]2(=[S:25])[S:23][P:24]([c:26]3[cH:27][cH:28][c:29]([O:30][CH3:31])[cH:32][cH:33]3)(=[S:34])[S:35]2)[cH:36][cH:37]1>>[C:1]([NH2:2])([CH:4]1[N:5]([C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[CH2:6][CH2:7][CH2:8]1)=[S:25]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC1C(N)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(P2(=S)SP(=S)(c3ccc(OC)cc3)S2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC1C(N)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([NH2:2])(=[O:3])[CH:4]1[N:5]([C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[CH2:6][CH2:7][CH2:8]1.[CH2:38]1[O:39][CH2:40][CH2:41][CH2:42]1.[CH3:16][O:17][c:18]1[cH:19][cH:20][c:21]([P:22]2(=[S:25])[S:23][P:24]([c:26]3[cH:27][cH:28][c:29]([O:30][CH3:31])[cH:32][cH:33]3)(=[S:34])[S:35]2)[cH:36][cH:37]1>>[C:1]([NH2:2])([CH:4]1[N:5]([C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[CH2:6][CH2:7][CH2:8]1)=[S:25]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC1C(N)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(P2(=S)SP(=S)(c3ccc(OC)cc3)S2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC1C(N)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |